Thioproperazine-d3 Difumarate
Description
Properties
CAS No. |
1331638-03-9 |
|---|---|
Molecular Formula |
C26H34N4O6S2 |
Molecular Weight |
565.718 |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O2S2.C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3; |
InChI Key |
XGRCABNQKDMXQR-MVQBJYLASA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
N,N-Dimethyl-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide Difumarate; Cephalmin-d3 Difumarate; RP 7843-d3; SKF 5883-d3; Sulfenazin-d3 Difumarate; Thioperazine-d3 Difumarate; Tioproperazin-d3 Difumarate; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Total Synthesis of Thioproperazine-d3 Difumarate for Research Applications
The total synthesis of this compound is a multi-step process that builds upon the established synthetic route for the non-labeled parent compound, Thioproperazine (B1682326). wikipedia.orgpharmafeatures.com The strategy involves the initial synthesis of the core phenothiazine (B1677639) structure, followed by the attachment of a deuterated sidechain.
The synthesis of the Thioproperazine backbone begins with the formation of the phenothiazine ring system. A common pathway involves several key reactions: wikipedia.org
Thioether Formation: Reaction between 2-Aminothiophenol and 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. wikipedia.org
Sandmeyer Reaction: The resulting intermediate undergoes a Sandmeyer reaction to introduce a bromine atom. wikipedia.org
Bechamp Reduction: Reduction of the nitro group to an amine. wikipedia.org
Goldberg Reaction: An intramolecular cyclization to form the tricyclic phenothiazine core, yielding N,N-dimethyl-10H-phenothiazine-2-sulfonamide. wikipedia.org
The final crucial step is the alkylation of the phenothiazine nitrogen with the isotopically labeled sidechain. This requires the prior synthesis of the deuterated precursor, 1-(3-Chloropropyl)-4-(methyl-d3)piperazine.
Table 1: Key Precursors in Thioproperazine-d3 Synthesis
| Precursor Name | Role in Synthesis |
|---|---|
| N,N-dimethyl-10H-phenothiazine-2-sulfonamide | The core tricyclic structure of the molecule. wikipedia.org |
| 1-(3-Chloropropyl)-4-(methyl-d3)piperazine | The deuterated sidechain attached to the phenothiazine core. |
The final product, Thioproperazine-d3, is then typically converted to its difumarate salt to improve stability and handling.
The "-d3" designation in this compound refers to the three deuterium (B1214612) atoms that replace the three hydrogen atoms on the methyl group of the piperazine (B1678402) ring. This site-specific labeling is critical for its use in research.
The most direct method for this incorporation is the use of a deuterated methylating agent during the synthesis of the sidechain. evitachem.com The synthesis of the key precursor, 1-(3-chloropropyl)-4-(methyl-d3)piperazine, is achieved by reacting 1-(3-chloropropyl)piperazine (B3346528) with a deuterated alkylating agent such as methyl-d3 iodide (CD₃I) or methyl-d3 triflate (CF₃SO₃CD₃). vulcanchem.com
Alkylation using Methyl-d3 Iodide: The nitrogen on the piperazine ring acts as a nucleophile, attacking the electrophilic methyl-d3 group of CD₃I. This reaction is typically performed in the presence of a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. This method is highly efficient and provides excellent isotopic purity with minimal H/D scrambling.
Achieving high isotopic and chemical purity is paramount for the utility of deuterated compounds. researchgate.net Several strategies are employed throughout the synthesis and purification process:
High-Purity Reagents: The synthesis must start with high-purity deuterated materials, such as deuterium gas (D₂) generated from heavy water (D₂O) or high-purity methyl-d3 iodide. thalesnano.com
Aprotic Solvents: To prevent undesirable hydrogen-deuterium (H-D) exchange, reactions involving the deuterated species are conducted in aprotic solvents. thalesnano.com
Controlled Reaction Conditions: Precise control over reaction temperature and time is necessary to minimize side-product formation.
Advanced Purification Techniques: Final purification is typically achieved through methods like column chromatography or recrystallization to isolate the target compound from any unreacted starting materials or byproducts. Continuous flow synthesis has also been employed for large-scale production to enhance reproducibility and purity.
Deuterium Incorporation Techniques and Site Specificity (e.g., Methyl-d3 Labeling)
Synthesis of Related Thioproperazine Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogs of Thioproperazine is crucial for conducting structure-activity relationship (SAR) studies. researchgate.net These studies help to identify which parts of the molecule are responsible for its biological effects by systematically modifying the chemical structure and observing the resulting changes in activity. researchgate.netresearchopenworld.com
For phenothiazine derivatives, SAR studies often focus on two key positions: the substituent at the C2 position of the phenothiazine ring and the nature of the alkylamine side chain at the N10 position. researchopenworld.com
Table 2: Thioproperazine Analogs for SAR Studies
| Analog Name | Structural Modification Compared to Thioproperazine | Implication for SAR |
|---|---|---|
| Trifluoperazine (B1681574) | The N,N-dimethylsulfonamide group at C2 is replaced by a trifluoromethyl (CF₃) group. researchopenworld.com | The electron-withdrawing nature of CF₃ versus the sulfonamide group affects receptor binding and potency. researchopenworld.com |
| Pipotiazine | The N-methylpiperazine group in the side chain is replaced by a piperidine (B6355638) with a hydroxyethyl (B10761427) group. researchopenworld.com | This modification alters the lipophilicity and hydrogen bonding potential of the side chain, impacting pharmacokinetics and receptor interactions. |
| Chlorpromazine (B137089) | The C2 substituent is a chlorine atom, and the side chain is a simpler N,N-dimethylpropylamine. oup.com | Comparing with Chlorpromazine helps elucidate the role of the piperazine ring and the sulfonamide group in receptor selectivity and side effect profiles. |
The synthesis of these analogs follows similar multi-step pathways to Thioproperazine but utilizes different starting materials to introduce the desired functional groups. libretexts.org For instance, the synthesis of Trifluoperazine would start with a trifluoromethyl-substituted phenothiazine core.
Characterization of Synthetic Products for Research Integrity
Rigorous characterization of the final product is essential to confirm its identity, structure, and purity. Spectroscopic methods are the primary tools used for this purpose. slideshare.netlehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation. lehigh.edu
¹H NMR: In the ¹H NMR spectrum of Thioproperazine-d3, the key confirmation of successful deuteration is the absence of the characteristic singlet peak for the N-methyl protons on the piperazine ring. All other proton signals corresponding to the aromatic rings, the propyl chain, and the N,N-dimethylsulfonamide group should be present and match the expected chemical shifts and splitting patterns.
¹³C NMR: The ¹³C NMR spectrum provides further confirmation. The carbon atom of the deuterated methyl group (CD₃) will appear as a multiplet (typically a triplet) due to coupling with deuterium, and its chemical shift will be slightly different from a standard CH₃ group. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. slideshare.net
The IR spectrum of Thioproperazine-d3 would show absorption bands corresponding to the sulfonamide group (S=O stretching), C-H bonds in the aromatic and aliphatic regions, and C-N bonds.
Critically, the successful incorporation of deuterium would be confirmed by the presence of C-D stretching vibrations. These bands typically appear in a distinct region of the spectrum (around 2100-2250 cm⁻¹), where C-H stretches are absent, providing clear evidence of deuteration. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thioproperazine |
| 2-Aminothiophenol |
| 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide |
| N,N-dimethyl-10H-phenothiazine-2-sulfonamide |
| 1-(3-Chloropropyl)-4-(methyl-d3)piperazine |
| Methyl-d3 Iodide |
| Methyl-d3 triflate |
| Heavy Water (D₂O) |
| Trifluoperazine |
| Pipotiazine |
| Chlorpromazine |
Molecular and Cellular Mechanisms in Preclinical Research Models
Receptor Binding Kinetics and Selectivity Profiles (In Vitro and Cell-Based Assays)
Thioproperazine (B1682326) is characterized as a multi-receptor antagonist with a complex pharmacological profile. In preclinical in vitro and cell-based assays, it demonstrates interactions with several families of postsynaptic receptors, including dopamine (B1211576), serotonin (B10506), histamine, adrenergic, and muscarinic receptors. drugbank.compediatriconcall.com This broad activity spectrum is central to its mechanism of action. The primary mechanism involves the direct blocking of these receptors at their binding sites. pediatriconcall.com
Thioproperazine exhibits potent antagonist activity across all major dopamine receptor subtypes (D1, D2, D3, and D4). drugbank.compediatriconcall.com Its antipsychotic effects are largely attributed to the blockade of these dopaminergic pathways. The compound shows a particularly high affinity for the D2 receptor subtype, a key target for typical antipsychotic agents. vulcanchem.com
Binding affinity, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), quantifies the strength of the interaction between a ligand and a receptor. A lower value indicates a higher affinity. Research indicates that thioproperazine potently binds to dopamine D2 receptors, with a reported Ki value of 0.3 nM in rat striatum homogenates and an IC₅₀ value (the concentration required to inhibit 50% of a biological response) of 3.2 nM. vulcanchem.comresearchgate.net While specific Ki values for other dopamine subtypes are less consistently reported, studies describe secondary interactions with D1, D3, and D4 receptors. vulcanchem.com Some research suggests that typical antipsychotics can have high affinities for the D4 receptor, with Ki values under 20 nM. nih.gov
| Receptor Subtype | Binding Affinity (Ki/IC₅₀) | Assay Details | Reference |
|---|---|---|---|
| Dopamine D2 | Ki: 0.3 nM | Rat striatum | researchgate.net |
| Dopamine D2 | IC₅₀: 3.2 nM | Not specified | vulcanchem.com |
| Dopamine D1 | Qualitative: Secondary interaction | Not specified | vulcanchem.com |
| Dopamine D3 | Qualitative: Secondary interaction | Not specified | vulcanchem.com |
| Dopamine D4 | Qualitative: Secondary interaction | Not specified | vulcanchem.com |
Competition binding assays are a standard in vitro method used to determine the affinity (Ki) of an unlabeled compound, such as thioproperazine, for a specific receptor. giffordbioscience.com These assays measure the ability of the test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor. giffordbioscience.comnih.gov
In the context of thioproperazine research, these assays are employed to quantify its affinity for dopamine receptors. For instance, the D2 receptor affinity is often determined using the radioligand [³H]-spiperone in membrane preparations from brain regions rich in these receptors, like the striatum. isciii.es The assay involves incubating the receptor preparation with a fixed concentration of [³H]-spiperone and varying concentrations of unlabeled thioproperazine. giffordbioscience.com By measuring the decrease in radioactivity bound to the receptors as the concentration of thioproperazine increases, an IC₅₀ value is determined, which can then be converted to a Ki value. giffordbioscience.com This methodology is crucial for characterizing the compound's potency and selectivity at different receptor subtypes. nih.gov
Thioproperazine also functions as an antagonist at serotonin (5-hydroxytryptamine) receptors, specifically targeting the 5-HT1 and 5-HT2 subtypes. drugbank.compediatriconcall.com This interaction may contribute to its broader therapeutic profile, including potential anxiolytic and antidepressive properties. pediatriconcall.com While some early reports suggested thioproperazine had minimal antiserotonin activity, the consensus from broader pharmacological profiling indicates a clear interaction with these receptor systems. drugbank.comvulcanchem.compatsnap.com The antagonism at 5-HT2 receptors, in particular, is a feature shared by many antipsychotic agents and is thought to modulate dopamine pathways. patsnap.comnih.govnih.gov
Expanding its pharmacological footprint, thioproperazine demonstrates antagonist activity at several other key neurotransmitter receptors. drugbank.compediatriconcall.com There are, however, some conflicting reports in the literature regarding the extent of its antihistaminic properties. drugbank.com
Histaminergic Receptors: It acts as an antagonist at H1 receptors, an action associated with sedative effects. drugbank.compediatriconcall.com
Alpha-Adrenergic Receptors: The compound blocks both α1 and α2-adrenergic receptors. drugbank.compediatriconcall.com This antagonism contributes to cardiovascular effects such as a potential lowering of blood pressure. pediatriconcall.com Specific antagonism at α1A and α1B subtypes has been noted. drugbank.com
Muscarinic Receptors: Thioproperazine is an antagonist at M1 and M2 cholinergic (muscarinic) receptors. drugbank.compediatriconcall.com This blockade is responsible for anticholinergic side effects.
| Receptor Family | Receptor Subtype | Action | Reference |
|---|---|---|---|
| Serotonergic | 5-HT1, 5-HT2 | Antagonist | drugbank.compediatriconcall.com |
| Histaminergic | H1 | Antagonist | drugbank.compediatriconcall.com |
| Alpha-Adrenergic | α1 (A and B subtypes) | Antagonist | drugbank.compediatriconcall.com |
| α2 | Antagonist | drugbank.compediatriconcall.com | |
| Muscarinic | M1 | Antagonist | drugbank.compediatriconcall.com |
| M2 | Antagonist | drugbank.compediatriconcall.com |
The primary mechanism of action for thioproperazine at its target receptors is through orthosteric site interaction. As a competitive antagonist, it binds directly to the same site as the endogenous neurotransmitter (e.g., dopamine), thereby blocking the receptor and preventing its activation. drugbank.compediatriconcall.com This is a classic mechanism for phenothiazine (B1677639) antipsychotics.
There is no direct evidence from the reviewed preclinical research to suggest that thioproperazine functions as an allosteric modulator. Allosteric modulators bind to a different site on the receptor (an allosteric site) to change the receptor's conformation and its affinity or efficacy for the orthosteric ligand. nih.gov While targeting allosteric sites is a modern strategy in drug design for achieving greater receptor subtype selectivity, the profile of thioproperazine is consistent with direct, competitive antagonism at the orthosteric binding site of multiple receptors. nih.govnih.gov
Binding Affinity and Dissociation Constants
Histaminergic (H1), Alpha-Adrenergic (α1/α2), and Muscarinic (M1/M2) Receptor Modulations
Intracellular Signaling Pathway Modulation (Cell-Free and Cell-Based Research)
Thioproperazine's effects at the cellular level are predominantly driven by its ability to interfere with signal transduction pathways that are crucial for neuronal communication. These interactions are primarily initiated at the cell surface through G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Coupling and Downstream Effects
Thioproperazine functions as an antagonist at a variety of postsynaptic GPCRs. drugbank.com Its primary antipsychotic action is attributed to the blockade of dopamine D2 receptors within the brain's dopaminergic pathways. patsnap.com Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, D4) subfamilies, all of which are GPCRs. genome.jpnih.gov Thioproperazine exhibits potent antagonism at D2-like receptors. drugbank.com
The binding of an agonist to a GPCR typically triggers a conformational change, activating an associated intracellular G-protein. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's α-subunit, leading to the dissociation of the α-subunit from the βγ-dimer. wikipedia.orgnih.gov Both the α-GTP subunit and the βγ-dimer can then modulate the activity of various downstream effector proteins. nih.gov As an antagonist, thioproperazine binds to these receptors but fails to provoke this activating conformational change, thereby blocking the downstream signaling normally initiated by the endogenous ligand, dopamine.
Beyond its high affinity for dopamine receptors, thioproperazine also interacts with other GPCRs, including serotonin (5-HT), adrenergic (α1/α2), and muscarinic acetylcholine (B1216132) (M1/M2) receptors. drugbank.compatsnap.com This multi-receptor profile contributes to its broader pharmacological effects observed in preclinical models.
Table 1: Thioproperazine Receptor Interaction Profile
| Receptor Family | Specific Receptors | Role of Thioproperazine | Associated Downstream Effect |
|---|---|---|---|
| Dopaminergic | D1, D2, D3, D4 | Antagonist | Inhibition of adenylyl cyclase (D2-like) |
| Serotonergic | 5-HT1, 5-HT2 | Antagonist | Modulation of adenylyl cyclase and phospholipase C |
| Adrenergic | α1, α2 | Antagonist | Inhibition of adenylyl cyclase (α2) |
| Histaminergic | H1 | Antagonist | Modulation of secondary messenger systems |
| Muscarinic | M1, M2 | Antagonist | Inhibition of adenylyl cyclase, modulation of K+ channels |
This table is based on findings reported in preclinical research. drugbank.compatsnap.com
Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Signaling
A primary downstream consequence of thioproperazine's antagonism at D2-like dopamine receptors is the modulation of the adenylyl cyclase-cyclic AMP (cAMP) signaling pathway. D2-like receptors are canonically coupled to inhibitory G-proteins (Gαi). genome.jp When activated by dopamine, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. genome.jpmultispaninc.com
By blocking D2-like receptors, thioproperazine prevents their activation by dopamine. This disinhibition of adenylyl cyclase can lead to a relative increase or normalization of cAMP production from its substrate, adenosine (B11128) triphosphate (ATP). nih.govjcancer.org The resulting changes in cAMP levels affect the activity of cAMP-dependent protein kinase (PKA), which in turn phosphorylates numerous target proteins, altering gene expression and neuronal function. nih.govmultispaninc.com Thioproperazine's interaction with other Gαi-coupled receptors, such as α2-adrenergic and M2-muscarinic receptors, also influences this pathway. drugbank.com
Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization
In addition to the cAMP pathway, GPCRs can signal through the phosphoinositide pathway via coupling to Gαq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govresearchgate.net
While the primary action of thioproperazine on D2 receptors involves Gαi coupling, some research suggests that in certain cellular contexts, D2 receptors can also couple to the Gαq pathway, stimulating phosphoinositide hydrolysis. researchgate.net Furthermore, thioproperazine's antagonism at other receptors, such as certain serotonin (e.g., 5-HT2) and muscarinic (e.g., M1) receptors, which are known to be coupled to Gαq, can also modulate this signaling cascade. drugbank.commolsoft.com By blocking these receptors, thioproperazine can prevent agonist-induced increases in intracellular calcium.
Enzyme Interaction and Inhibition/Activation Studies (In Vitro)
In vitro studies using human liver microsomes and specific recombinant enzymes have been crucial in elucidating the metabolic fate of thioproperazine. researchgate.netmdpi.com These investigations identify the key enzymes responsible for its biotransformation.
Cytochrome P450 Enzyme System Interactions (e.g., CYP2D6)
The metabolism of thioproperazine is significantly mediated by the cytochrome P450 (CYP) enzyme system. patsnap.com In vitro studies have identified CYP2D6 as a key enzyme in its biotransformation. patsnap.comnih.gov The activity of CYP2D6 can be highly variable in the population due to genetic polymorphisms, which can result in different rates of metabolism. nih.gov
Inhibitors of CYP2D6 can reduce the metabolism of thioproperazine, while inducers of this enzyme can accelerate it. patsnap.com This highlights the central role of CYP2D6 in the disposition of the compound in preclinical in vitro models.
Other Metabolic Enzyme Pathways
While CYP2D6 is a major contributor, other CYP enzymes are also involved in the metabolism of phenothiazine compounds and likely play a role in thioproperazine's biotransformation. In vitro studies on structurally related phenothiazines, such as thioridazine (B1682328) and chlorpromazine (B137089), have shown the involvement of CYP1A2 and CYP3A4, particularly in reactions like S-oxidation. researchgate.net These enzymes are responsible for various metabolic reactions including N-demethylation and sulfoxidation, which are common pathways for phenothiazine drugs. researchgate.net In vitro metabolism studies using human liver S9 fractions or microsomes are standard methods to identify the full profile of metabolites and the enzymes responsible for their formation. wuxiapptec.comevotec.com
Table 2: Key Enzymes in Phenothiazine Metabolism (In Vitro Data)
| Enzyme | Metabolic Role | Relevance to Thioproperazine |
|---|---|---|
| CYP2D6 | Primary metabolic pathway | Major enzyme in the biotransformation of Thioproperazine. patsnap.comnih.gov |
| CYP1A2 | S-oxidation, N-demethylation | Implicated in the metabolism of related phenothiazines. researchgate.net |
| CYP3A4 | S-oxidation | Implicated in the metabolism of related phenothiazines. researchgate.net |
This table summarizes findings from in vitro studies on Thioproperazine and related phenothiazine compounds.
DNA Intercalation and Conformational Changes (Biophysical Studies)
Phenothiazine compounds, due to their planar aromatic ring structure and cationic nature, have the potential to interact directly with DNA. These interactions are primarily categorized as intercalation between base pairs and electrostatic interactions with the phosphate (B84403) backbone, leading to conformational changes in the DNA structure.
Circular dichroism (CD) spectroscopy is a powerful technique to investigate the conformational alterations in DNA upon the binding of small molecules. Studies on phenothiazine dyes, which share the core tricyclic structure with thioproperazine, have demonstrated characteristic changes in the CD spectrum of DNA upon binding. bohrium.comnih.gov
The interaction of phenothiazine derivatives with DNA typically induces changes in the intrinsic CD signals of DNA, which are sensitive to its helical structure. For instance, the intercalation of a phenothiazine compound into the DNA helix can perturb the base stacking and helicity, resulting in noticeable shifts and changes in the intensity of the positive and negative bands of the DNA's CD spectrum. bohrium.com Specifically, the binding of the phenothiazine dye thionine (B1682319) to various polynucleotides has been shown to cause significant structural perturbations, as evidenced by changes in their CD spectra. bohrium.com These spectral changes are indicative of an intercalative binding mode, which can vary depending on the DNA sequence and the ionic strength of the environment. chalmers.senih.gov
Furthermore, the binding of achiral phenothiazine molecules to the chiral DNA can result in an induced circular dichroism (ICD) signal in the absorption region of the drug, providing further evidence of a close and structurally defined interaction. nih.gov The nature of the ICD spectrum can offer insights into the geometry of the drug-DNA complex.
Table 1: Representative Circular Dichroism Spectral Changes Upon Phenothiazine-DNA Interaction
| DNA Conformation | Phenothiazine Compound | Observed CD Spectral Change | Inferred Interaction |
| B-DNA | Thionine | Perturbation of intrinsic DNA bands, induced CD signal | Intercalation |
| [poly(dG-dC)]2 | Thionine | Purely intercalative binding signature | Intercalation |
| [poly(dA-dT)]2 | Thionine | Shift from intercalative to non-intercalative mode with increasing ionic strength | Intercalation and Groove Binding |
This table is a representation of findings from studies on phenothiazine dyes and may be extrapolated to predict the behavior of Thioproperazine-d3 Difumarate.
The side chain of thioproperazine, like other phenothiazines, contains a positively charged nitrogen atom at physiological pH. This cationic nature facilitates electrostatic interactions with the negatively charged phosphate groups that form the backbone of the DNA double helix. aip.orgubbcluj.ro This electrostatic attraction is an initial and crucial step that can promote the subsequent intercalation of the planar ring system into the DNA base pairs. mdpi.commdpi.com
Spectroscopic Assessment (e.g., Circular Dichroism)
Gene Expression and Proteomic Alterations in Research Cell Lines
The interaction of phenothiazines with DNA and other cellular components can lead to significant changes in gene expression and the proteomic landscape of cells. These alterations are thought to underlie both the therapeutic effects and potential anticancer activities of this class of drugs.
Research on trifluoperazine (B1681574), a structurally similar phenothiazine, has demonstrated its ability to modulate gene expression profiles in cancer cell lines. For example, it has been shown to reverse the gene expression signature associated with cancer stem cells (CSCs). atsjournals.org In lung cancer models, trifluoperazine treatment led to the downregulation of CSC markers and inhibited key signaling pathways such as Wnt/β-catenin. atsjournals.org
Further studies have delved into the specific genes and proteins affected by phenothiazine treatment. In mesangial cells, trifluoperazine was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, at both the mRNA and protein levels. spandidos-publications.com This shift in the Bax/Bcl-2 ratio is a classic indicator of the induction of apoptosis. Additionally, trifluoperazine has been shown to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and other diseases. spandidos-publications.comnih.gov
Proteomic studies have also begun to uncover the targets of phenothiazines. For instance, perphenazine, another phenothiazine, was found to bind to protein phosphatase 2A (PP2A), leading to the dephosphorylation of its substrates and inducing apoptosis in T-cell acute lymphoblastic leukemia cells. nih.gov
Table 2: Selected Gene and Protein Expression Changes Induced by Phenothiazines in Preclinical Models
| Cell Line / Model | Phenothiazine Compound | Gene/Protein | Change in Expression/Activity | Associated Pathway/Process |
| Lung Cancer Spheroids | Trifluoperazine | c-Myc, β-catenin | Downregulated | Wnt/β-catenin signaling, Stemness |
| Mesangial Cells | Trifluoperazine | Bax | Upregulated | Apoptosis |
| Mesangial Cells | Trifluoperazine | Bcl-2 | Downregulated | Apoptosis |
| Mesangial Cells | Trifluoperazine | Phosphorylated Akt | Downregulated | PI3K/Akt Signaling |
| T-ALL Cells | Perphenazine | PP2A substrates | Dephosphorylated | PP2A Signaling, Apoptosis |
This table summarizes findings from studies on various phenothiazines and provides a predictive framework for the potential effects of this compound.
Pharmacodynamics in Preclinical Animal and in Vitro Research Models
Neurochemical Effects in Animal Models (e.g., Rodents)
Thioproperazine (B1682326) administration in rodent models has been shown to significantly alter the neurochemistry of specific brain regions, particularly the striatum.
Thioproperazine influences the turnover rates of several monoamines in different regions of the rat brain. oup.com In addition to its pronounced effects on dopamine (B1211576), studies have investigated its impact on other neurotransmitters. For instance, some neuroleptics have been shown to influence the concentration and turnover of GABA, although these effects can vary depending on the specific compound and brain region. ump.edu.pl Research has also noted that while typical neuroleptics like thioproperazine can induce a significant elevation in the extracellular levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) by up to 250-300%, the increase in dopamine itself is less pronounced, at around 150-170%. researchgate.net
Table 1: Effects of Thioproperazine on Dopamine and its Metabolites in Rat Striatum
| Parameter | Change | Reference |
|---|---|---|
| Dopamine Release | Increased | medchemexpress.cnmedchemexpress.com |
| Dopamine Synthesis | Accelerated | medchemexpress.com |
| Dopamine Utilization | Accelerated | medchemexpress.com |
| Dopamine Specific Activity | Enhanced by 250% | medchemexpress.com |
| Dopamine Levels | Decreased by 26% | medchemexpress.com |
Dopamine Release, Synthesis, and Utilization in Striatum
Electrophysiological Modulations in Research Preparations
The electrophysiological effects of thioproperazine and related compounds have been explored in various in vitro and in vivo preparations, revealing its influence on neuronal activity and synaptic processes.
As a dopamine receptor antagonist, thioproperazine is expected to increase the firing rate of midbrain dopaminergic neurons. researchgate.net This is a compensatory response to the blockade of dopamine receptors. While direct electrophysiological studies on thioproperazine's effects on neuronal firing are part of the broader research on phenothiazines, specific data on membrane potential changes are not extensively detailed in the provided search results. However, it is known that some antipsychotics can have complex effects, including interactions with GABAergic systems which can modulate neuronal excitability. researchgate.net
Thioproperazine's antagonism of multiple receptor types, including dopaminergic and serotonergic receptors, suggests a role in modulating synaptic plasticity. Processes like long-term potentiation (LTP), which are crucial for learning and memory, are known to be influenced by dopaminergic and glutamatergic neurotransmission. nih.gov Research has indicated that antipsychotics can affect synaptic plasticity, and some studies have explored the role of compounds like thioproperazine in this context. nih.govnih.gov Furthermore, piperazine (B1678402) phenothiazines, the class of compounds to which thioproperazine belongs, have been identified as promoters of neurite growth on inhibitory substrates, an effect that appears to be independent of dopamine receptor antagonism and may involve calmodulin signaling. nih.gov
Neuronal Firing Patterns and Membrane Potential Changes (In Vitro and In Vivo)
Behavioral Phenotyping in Animal Research Models (Purely Mechanistic and Research-Oriented)
In animal models, thioproperazine is used as a pharmacological tool to induce specific behavioral phenotypes that are relevant for research into neuropsychiatric conditions. Phenothiazine (B1677639) derivatives with a piperazine side chain, such as thioproperazine, are known to produce extrapyramidal side effects and are used to create animal models of parkinsonism. jaypeedigital.com These models, characterized by behaviors like catalepsy, muscular rigidity, and bradykinesia, are employed to study the underlying mechanisms of motor control and to screen for potential therapeutic agents. jaypeedigital.com The induction of these behaviors is linked to the blockade of striatal dopamine receptors. jaypeedigital.com
Motor Activity and Cataleptic Effects
Thioproperazine demonstrates significant effects on motor functions in preclinical models, characterized by a marked cataleptic activity. drugbank.comhres.ca Research comparing thioproperazine to the benchmark phenothiazine, chlorpromazine (B137089), has provided specific insights into its potency. In studies involving mice, thioproperazine was found to be roughly equipotent to chlorpromazine in its capacity to reduce general locomotor activity. nih.govnih.gov
However, a key distinction emerges in its ability to induce catalepsy, a state of motor immobility often used to predict the potential for extrapyramidal side effects in humans. scielo.br In rat models, thioproperazine is notably more potent than chlorpromazine in producing a state of experimental catatonia. nih.govnih.gov This potent cataleptic effect is a defining feature of its pharmacodynamic profile in animal research. drugbank.comhres.ca The cataleptic state induced by thioproperazine in rats can be abolished by the administration of anti-Parkinsonian drugs such as hyoscine, benztropine, or promethazine. nih.govnih.gov
Table 1: Comparative Effects of Thioproperazine and Chlorpromazine on Motor Functions in Rodents
| Pharmacological Effect | Test Animal | Thioproperazine Potency vs. Chlorpromazine | Reference |
|---|---|---|---|
| Reduction of Locomotor Activity | Mouse | Roughly Equipotent | nih.govnih.gov |
Antiapomorphine Activity and Emesis Research Models
Thioproperazine exhibits strong antiapomorphine activity, a measure of its ability to counteract the effects of the dopamine receptor agonist apomorphine (B128758). drugbank.comdrugbank.com This is a classic preclinical test used to screen for antipsychotic potential, particularly the blockade of dopamine D2 receptors. scielo.br
In emesis research models, this antiapomorphine action translates to a potent anti-vomiting effect. A comparative study in dogs demonstrated that thioproperazine was more potent than chlorpromazine in preventing the emetic (vomiting) action of apomorphine. nih.govnih.gov
A significant finding from these preclinical studies is the differential effect of anticholinergic, anti-Parkinsonian drugs on thioproperazine's activities. While these agents could abolish thioproperazine-induced catalepsy, the antiapomorphine activity of thioproperazine in the dog was not significantly reduced by hyoscine or benztropine. nih.govnih.gov This suggests a dissociation between the mechanisms underlying its cataleptic and antiemetic effects.
Table 2: Effect of Anti-Parkinsonian Drugs on Thioproperazine's Preclinical Activities
| Thioproperazine-Induced Effect | Animal Model | Effect of Hyoscine/Benztropine | Reference |
|---|---|---|---|
| Experimental Catatonia | Rat | Abolished | nih.govnih.gov |
Modulation of Dexamphetamine-Induced Behavioral Changes
Dexamphetamine (dextroamphetamine) is a psychostimulant that induces behavioral changes, such as stereotypies and hyperactivity, primarily by increasing the release of dopamine in the brain. scielo.brmdpi.com The ability of an antipsychotic to antagonize these effects is considered predictive of its therapeutic efficacy.
Preclinical research shows that thioproperazine is highly effective in this model. It was found to be more potent than chlorpromazine in preventing the acute behavioral disturbances caused by dexamphetamine in rats. nih.govnih.gov Furthermore, in studies with grouped mice, thioproperazine showed greater potency than chlorpromazine in protecting them from the acute toxicity of dexamphetamine. nih.govnih.gov
However, similar to its cataleptic effects, the ability of thioproperazine to prevent dexamphetamine-induced behavioral changes was greatly diminished by the co-administration of the anti-Parkinsonian drugs hyoscine, benztropine, or promethazine. nih.govnih.gov This suggests that cholinergic pathways may play a role in modulating the dopamine-blocking effects of thioproperazine in the brain regions responsible for these behaviors.
Experimental Catatonia Models
The induction of catatonia is a prominent and well-documented effect of thioproperazine in preclinical animal models. nih.govnih.gov This state is often evaluated using the catalepsy test, which measures the failure of an animal to correct an externally imposed posture and is a strong indicator of dopamine D2 receptor blockade in the dorsal striatum. scielo.br
In direct comparisons, thioproperazine was demonstrated to be more potent than chlorpromazine in its ability to produce a state of experimental catatonia in rats. nih.govnih.gov This marked cataleptic action is a key characteristic of its profile as a potent neuroleptic. drugbank.com
A critical finding in these models is the reversibility of the catatonic state. Studies have shown that symptoms of experimental catatonia produced by thioproperazine in rats were effectively abolished by treatment with anti-Parkinsonian agents like hyoscine, benztropine, and promethazine. nih.govnih.gov This highlights the involvement of muscarinic acetylcholine (B1216132) receptor antagonism in counteracting the potent dopamine D2 receptor blockade that underlies thioproperazine-induced catalepsy.
Pharmacokinetics and Metabolism in Research Models
Absorption and Distribution Studies (In Vitro and Animal Models)
In vitro and animal models are essential tools for predicting the behavior of new chemical entities in humans, offering insights into their potential bioavailability and disposition. unl.ptwalshmedicalmedia.com
The absorption of orally administered drugs is a complex process governed by factors like epithelial permeability and metabolic activity within the intestine. nih.gov In vitro models are widely used to predict a compound's intestinal absorption early in the drug discovery phase. nih.gov These models help reduce the reliance on animal testing and provide data that can be correlated with in vivo observations. unl.pt
Commonly used models include cell-based assays, such as the Caco-2 cell monolayer, and artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). unl.pt Caco-2 cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and metabolic enzymes. mdpi.com The Ussing chamber, which uses excised intestinal tissues, offers a high-fidelity model for predicting human intestinal absorption by retaining complex transport mechanisms, though the tissue has a short viability period. nih.gov
While specific data on Thioproperazine-d3 Difumarate is not extensively published, its absorption characteristics would be evaluated using these standard models to determine its passive diffusion and potential for active transport across the intestinal barrier.
Table 1: Common In Vitro Models for Gastrointestinal Absorption
| Model | Type | Key Parameters Measured | Advantages | Limitations |
|---|---|---|---|---|
| Caco-2 Monolayer | Cell-Based | Apparent Permeability (Papp), Efflux Ratio | Represents intestinal barrier, expresses transporters and enzymes. mdpi.com | Long culture time, variable enzyme expression. unl.ptmdpi.com |
| PAMPA | Artificial Membrane | Effective Permeability (Pe) | High-throughput, cost-effective, measures passive diffusion. unl.pt | Lacks transporters and metabolic activity. unl.pt |
| Ussing Chamber | Tissue-Based | Transport rates, short-circuit current | High physiological relevance, uses intact tissue. nih.gov | Low throughput, short tissue viability. nih.gov |
| Intestinal Organoids | Cell-Based (3D) | Permeability, transporter function, metabolism | Physiologically relevant 3D structure, better protein expression. nih.gov | Complex to culture, newer technology. |
For centrally acting drugs like thioproperazine (B1682326), a phenothiazine (B1677639) antipsychotic, crossing the blood-brain barrier (BBB) is essential for efficacy. wikipedia.org The BBB is a highly selective interface that protects the central nervous system (CNS). nih.gov Animal models are indispensable for studying the complex, dynamic nature of BBB transport. nih.gov
In vivo methods are the gold standard for determining BBB permeability. frontiersin.org These studies typically involve administering the compound to a rodent model and measuring its concentration in both brain tissue and plasma at various time points. frontiersin.orgdiva-portal.org From this data, key parameters like the brain-to-plasma concentration ratio (logBB) or the unbound brain-to-plasma concentration ratio (Kp,uu,brain) are calculated to quantify the extent of BBB penetration. frontiersin.org While specific Kp,uu,brain values for this compound are not available in public literature, its structural properties suggest it is designed to penetrate the CNS.
| Brain Uptake Index (BUI) | A relative measure of brain uptake compared to a highly permeable reference compound after carotid artery injection. | In situ brain perfusion techniques. conicet.gov.ar | Provides a rapid assessment of initial brain penetration. |
Understanding a drug's distribution throughout the body is critical for assessing its efficacy and potential off-target effects. walshmedicalmedia.com Animal studies provide essential data on how a compound and its metabolites distribute into various tissues and organs. nih.gov This is often achieved by administering the compound, sometimes radiolabeled, and subsequently measuring its concentration in tissues like the liver, spleen, kidney, and brain. diva-portal.orgnih.gov
The resulting concentration-time data is then analyzed using pharmacokinetic models. Compartmental models, which are simpler, and physiologically based pharmacokinetic (PBPK) models, which are more complex, are used to describe and predict the drug's distribution dynamics. nih.govikm.mk PBPK models integrate system-specific data (e.g., tissue volumes, blood flow rates) with drug-specific parameters to simulate its journey through the body. nih.gov This analysis helps in predicting human pharmacokinetics and optimizing dosing for clinical trials. ikm.mk
Blood-Brain Barrier Permeation in Animal Models
Metabolic Pathways and Deuterium (B1214612) Kinetic Isotope Effects (KIE)
Drug metabolism is the enzymatic conversion of compounds into more water-soluble forms for elimination, primarily occurring in the liver. longdom.org This process is categorized into Phase I and Phase II reactions. usmlestrike.com The introduction of deuterium into a molecule can significantly alter its metabolic rate due to the kinetic isotope effect (KIE). wikipedia.org
Phase I metabolism involves introducing or exposing functional groups through oxidation, reduction, or hydrolysis, often mediated by Cytochrome P450 (CYP) enzymes. longdom.orgnih.gov Phase II metabolism involves conjugating these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility for excretion. usmlestrike.comdrughunter.com
Studies on related phenothiazine antipsychotics provide a likely metabolic map for thioproperazine. The metabolism of perazine, another piperazine-type phenothiazine, is catalyzed by multiple CYP isoforms, with CYP1A2 and CYP3A4 being major contributors to 5-sulphoxidation, and CYP2C19 being the primary enzyme for N-demethylation. nih.gov Similarly, the metabolism of chlorpromazine (B137089) and thioridazine (B1682328) in human liver microsomes is mediated mainly by CYP2D6 and, to a lesser extent, CYP1A2. nih.gov These reactions typically involve oxidation of the phenothiazine ring and modification of the side chain. nih.gov
Table 3: General Metabolic Pathways and Key Enzymes
| Phase | Reaction Type | Key Enzyme Families | Description |
|---|---|---|---|
| Phase I | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) longdom.org | Alters the drug's chemical structure to make it more reactive for Phase II. longdom.org |
| Phase II | Conjugation (Glucuronidation, Sulfation, Acetylation) | UGTs, SULTs, NATs drughunter.com | Attaches polar molecules to the drug or its metabolites, greatly increasing water solubility for excretion. usmlestrike.comdrughunter.com |
Based on this, the primary metabolic pathways for thioproperazine are expected to be N-demethylation of the piperazine (B1678402) ring's methyl group and oxidation of the phenothiazine sulfur atom.
The defining feature of this compound is the replacement of three hydrogen atoms on the N-methyl group with deuterium. This substitution leverages the deuterium kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. portico.org If the cleavage of this bond is the rate-limiting step in a metabolic pathway, deuteration will slow down that specific reaction. nih.gov
The identification and quantification of both deuterated and non-deuterated metabolites in research samples (e.g., plasma, liver microsomes) are performed using sensitive analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). novabioassays.com This powerful method allows for the separation, identification, and precise measurement of the parent drug and its various metabolites in complex biological matrices. novabioassays.combioanalysis-zone.com
Table 4: Expected Metabolic Differences due to Deuteration (KIE)
| Compound | Metabolic Pathway | Expected Rate | Rationale |
|---|---|---|---|
| Thioproperazine | N-demethylation | Normal | Cleavage of C-H bond by CYP enzymes. |
| Thioproperazine-d3 | N-demethylation | Slower | Kinetic Isotope Effect: The stronger C-D bond is cleaved more slowly, reducing the rate of N-desmethyl metabolite formation. portico.orgdovepress.com |
| Thioproperazine / Thioproperazine-d3 | Sulfoxidation | Unchanged | Deuteration is at the N-methyl group, distant from the sulfur atom, and thus should not affect this metabolic pathway. |
Influence of Deuterium Labeling on Metabolic Stability and Clearance (Kinetic Isotope Effects)
The substitution of hydrogen with its heavier, stable isotope deuterium at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a key principle in medicinal chemistry used to enhance a drug's pharmacokinetic profile. portico.orgwikipedia.org The KIE arises because the carbon-deuterium (C-D) bond has a higher bond energy than a carbon-hydrogen (C-H) bond due to its lower vibrational frequency. wikipedia.orgadvancedsciencenews.com Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. advancedsciencenews.com
For this compound, the deuterium atoms are placed on one of the N-methyl groups of the piperazine ring. nih.gov This position is often susceptible to metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which mediate N-demethylation reactions. researchgate.netplos.org By replacing hydrogens at this "metabolic soft spot" with deuterium, the rate of N-demethylation is expected to decrease. This strategic deuteration can lead to several potential benefits in a research context:
Increased Metabolic Stability: The parent compound, Thioproperazine-d3, would be broken down more slowly, leading to a longer half-life in in vitro and in vivo systems. nih.govresearchgate.net
Reduced Clearance: A slower rate of metabolism typically results in reduced metabolic clearance of the compound. plos.org
Altered Metabolite Profile: Deuteration can lead to "metabolic switching," where the metabolic machinery of the cell targets other, non-deuterated sites on the molecule. This can result in a different proportion of metabolites compared to the non-deuterated parent compound. googleapis.com
The application of deuterium labeling is a recognized strategy to improve metabolic resistance and optimize pharmacokinetic properties for investigation. nih.govhyphadiscovery.com While direct comparative studies on this compound are not prevalent in public literature, the principles of KIE suggest that its design is intended to slow a key metabolic pathway, thereby modulating its pharmacokinetic behavior for research purposes. portico.orgplos.org
Table 1: Theoretical Impact of Deuterium Labeling on Thioproperazine Metabolism
| Pharmacokinetic Parameter | Expected Change with Deuteration (Kinetic Isotope Effect) | Underlying Mechanism |
|---|---|---|
| Metabolic Rate (N-demethylation) | Decrease | Higher bond energy of the C-D bond compared to the C-H bond slows enzymatic cleavage. advancedsciencenews.com |
| Metabolic Clearance | Decrease | Slower metabolism reduces the rate at which the drug is eliminated via biotransformation. plos.org |
| Half-life (t½) | Increase | A lower clearance rate results in the compound remaining in circulation for a longer period. portico.org |
| Parent Drug Exposure (AUC) | Increase | Reduced clearance leads to a greater overall exposure to the parent compound. |
Species-Specific Metabolic Differences in Preclinical Models
The selection of an appropriate animal model for preclinical studies is critical, as significant interspecies differences exist in drug metabolism. nih.govosf.io These variations are largely due to differences in the expression and catalytic activity of metabolic enzymes, such as the Cytochrome P450 (CYP) superfamilies. nih.gov For phenothiazines like thioproperazine, key metabolic pathways include N-dealkylation, sulfoxidation, and aromatic hydroxylation. researchgate.net
Studies on structurally related phenothiazines reveal notable metabolic differences across common preclinical species such as rats, dogs, and monkeys.
Rats: In vitro studies using rat liver microsomes show that phenothiazines readily undergo N-dealkylation, sulfoxidation, and aromatic hydroxylation. researchgate.net However, rats may not fully represent human metabolic pathways, such as certain conjugation reactions. For example, in studies of trifluoperazine (B1681574), a compound with a similar piperazine side chain, N-demethylation was a prominent pathway in rats. researchgate.net
Dogs: Dogs can exhibit different metabolic profiles compared to other species. For the related compound fluphenazine (B1673473), dogs primarily excreted the drug and its metabolites through the feces, indicating extensive biliary excretion. researchgate.net The oral bioavailability of drugs can also vary significantly, with dogs sometimes showing much higher bioavailability compared to monkeys or rats for certain compounds. biorxiv.org
Monkeys: The metabolic profile in monkeys can sometimes more closely resemble that of humans, particularly for specific conjugation pathways like N-glucuronidation, which may not be observed in rats or dogs. researchgate.net For fluphenazine, monkeys also showed a high degree of fecal excretion, but with a greater proportion of the dose excreted in the urine compared to dogs. researchgate.net
These differences underscore the importance of using multi-species in vitro systems, such as cultured hepatocytes from different species, to select the most appropriate animal model for predicting human pharmacokinetics. researchgate.netnih.gov The choice of species can significantly impact the observed metabolite profile and the translation of pharmacokinetic data to human scenarios. researchgate.net
Table 2: Observed Metabolic Pathway Differences for Phenothiazines in Preclinical Models
| Metabolic Pathway | Rat | Dog | Monkey | Reference |
|---|---|---|---|---|
| N-Dealkylation | Observed as a rapid pathway. | Generally observed. | Generally observed. | researchgate.net |
| Sulfoxidation | Observed in vitro and in vivo. | Generally observed. | Generally observed. | researchgate.net |
| Aromatic Hydroxylation | Observed in vitro. | Generally observed. | Generally observed. | researchgate.net |
| N-Glucuronidation | Not typically a major pathway for certain phenothiazines. | Not typically a major pathway for certain phenothiazines. | Observed for some phenothiazines, potentially mimicking human metabolism more closely. | researchgate.net |
Excretion Pathways in Animal Models
Renal and Biliary Clearance Mechanisms
The elimination of drugs and their metabolites from the body primarily occurs via renal (kidney) and biliary (liver) pathways. pharmacylibrary.com For many phenothiazines, which are typically lipophilic compounds, biliary excretion represents a major route of clearance. pharmacylibrary.comnih.gov
Studies on related phenothiazines in animal models confirm the significance of the biliary-fecal route. Following intravenous administration of fluphenazine to a dog, 62% of the dose was recovered in the bile within 7 hours, demonstrating substantial biliary clearance. researchgate.net In contrast, only 1.2% was found in the urine during the same period. researchgate.net This suggests that the liver actively transports the compound and/or its metabolites into the bile for elimination via the feces. Phenothiazines have been shown to interact with biliary transport proteins like P-glycoprotein, which plays a role in the canalicular transport of compounds from hepatocytes into bile. nih.gov
While biliary excretion is dominant for some phenothiazines, renal clearance still contributes to the elimination of the parent drug and, more significantly, its more water-soluble metabolites. drugbank.comnih.gov Animal models are used extensively to predict human excretion pathways, although they tend to underpredict the fraction of drug excreted unchanged in the urine in humans. nih.gov
Excretion Profiles of Parent Compound and Metabolites
The excretion profiles for phenothiazines in animal models show significant distribution between urine and feces, with the latter often being the primary route. The chemical form of the excreted substance (parent drug vs. metabolite) also varies by excretion pathway.
In a study with the related phenothiazine fluphenazine, the excretion pattern was examined in dogs and monkeys after oral administration. researchgate.net
In Dogs: 75-89% of the dose was excreted in the feces, with only 2-4% in the urine. The feces contained unchanged fluphenazine as well as one major and two minor metabolites. researchgate.net
In Monkeys: 56-69% of the dose was recovered in feces, while a higher portion, 12-19%, was found in urine compared to dogs. researchgate.net
The metabolites themselves are often conjugated before excretion. The major metabolite of fluphenazine was found as a glucuronide conjugate in the bile, but was present in its unconjugated form in the feces, likely due to hydrolysis by gut bacteria. researchgate.net
Urinary metabolites of phenothiazines typically include sulfoxides and N-dealkylated sulfoxides. researchgate.net For chlorpromazine, metabolites in urine consist of both unconjugated forms (unchanged drug, demethylated metabolites, and their sulfoxides) and conjugated forms, primarily glucuronides. drugbank.com
Table 3: Excretion Profile of Fluphenazine (a related Phenothiazine) in Animal Models Following Oral Dose
| Species | % of Dose in Urine | % of Dose in Feces | Primary Excretion Route | Reference |
|---|---|---|---|---|
| Dog | 2 - 4% | 75 - 89% | Fecal/Biliary | researchgate.net |
| Monkey | 12 - 19% | 56 - 69% | Fecal/Biliary | researchgate.net |
Protein Binding Studies (In Vitro)
Plasma Protein Binding Characteristics (e.g., Albumin)
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it is generally the unbound (free) fraction of a drug that is available to exert pharmacological effects and undergo clearance. For antipsychotic drugs, which are often lipophilic, plasma protein binding is typically high. serbiosoc.org.rs
In vitro studies using equilibrium dialysis have shown that thioproperazine is highly bound to plasma proteins.
Thioproperazine exhibits >95% binding to albumin , which is driven by hydrophobic interactions.
This high degree of binding is a characteristic feature of many phenothiazines and other antipsychotics. serbiosoc.org.rsnih.gov For instance, the antipsychotic risperidone (B510) is 90.0% bound in human plasma, 88.2% in rat plasma, and 91.7% in dog plasma. nih.gov Antipsychotics can bind to multiple plasma proteins, with albumin and alpha-1-acid glycoprotein (B1211001) (AAG) being the most common. nih.govmdpi.com The high binding of thioproperazine to albumin limits the free drug concentration, a factor that must be considered when interpreting in vitro data.
Table 4: In Vitro Plasma Protein Binding of Thioproperazine and a Comparator Antipsychotic
| Compound | Binding Protein(s) | Binding Percentage | Species | Reference |
|---|---|---|---|---|
| Thioproperazine | Albumin | > 95% | Not Specified (assumed human) | |
| Risperidone (for comparison) | Albumin and α1-acid glycoprotein | 90.0% | Human | nih.gov |
| 88.2% | Rat | |||
| 91.7% | Dog |
Methodologies for Assessing Free Drug Concentrations in Research
The determination of free, unbound drug concentrations in biological matrices is a critical aspect of pharmacokinetic and pharmacodynamic studies. It is the unbound fraction of a drug that is generally considered to be pharmacologically active and available to interact with target receptors. Various analytical methodologies are employed in research settings to accurately quantify these concentrations, often requiring high sensitivity and selectivity due to the low levels typically present.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A predominant and powerful technique for the quantification of antipsychotic drugs, including phenothiazines like thioproperazine, in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, which is crucial as many antipsychotics are administered in low doses and are extensively metabolized, resulting in very low plasma concentrations (in the pg-ng/mL range). ijsr.net
Sample preparation is a key step to ensure accurate quantification and to remove interfering substances such as proteins and phospholipids (B1166683) from the biological matrix. nih.gov Common sample preparation techniques for LC-MS/MS analysis include:
Protein Precipitation: This method involves adding a solvent, such as acetonitrile (B52724), to a biological sample (e.g., blood) to precipitate proteins. The supernatant, containing the drug of interest, is then further processed. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique that provides high recovery rates and effective concentration of the analyte. ptfarm.pl It involves passing the sample through a solid sorbent that retains the drug, which is then eluted with a suitable solvent. ptfarm.pl Different sorbent materials, such as silica-C8, can be used depending on the properties of the analyte. mdpi.com
Microextraction by Packed Sorbent (MEPS): This is an innovative miniaturized form of SPE that uses a small amount of sorbent packed into a syringe. It is a rapid and efficient method for sample cleanup and has been successfully applied to the analysis of antipsychotics in plasma, urine, and saliva. ijsr.netmdpi.com
Solid-Phase Microextraction (SPME): In this technique, a coated fiber is exposed to the sample, and the analyte is directly extracted onto the coating. mdpi.com Common coatings for drug analysis include polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA). ijsr.netmdpi.com
Kumazawa et al. developed an HPLC-MS/MS method using SPME with a polyacrylate-coated fiber to determine eleven phenothiazine derivatives, including thioproperazine, in human whole blood and urine. mdpi.com This method demonstrated good precision and achieved a limit of quantitation of 0.5 ng/mL. mdpi.com
Electrochemical Methods
Electrochemical techniques, such as voltammetry, can also be utilized for the analysis of psychotropic drugs. semanticscholar.org These methods are based on the oxidation or reduction of the drug at an electrode surface. semanticscholar.org Phenothiazines are known to be electrochemically active. semanticscholar.org While these methods can be simple and rapid, their application in determining free drug concentrations in complex biological matrices may require significant sample preparation to avoid interference. semanticscholar.org
Biosensor-Based Methods
An innovative approach for measuring free drug concentrations in living tissue involves the use of a biosensor. For instance, a method has been developed using isolated rat retina as a biosensor. arvojournals.org This technique is based on the principle that the photoresponse kinetics of retinal rods change in a dose-dependent manner in the presence of a specific compound. arvojournals.org By calibrating this response, the concentration of a released drug can be determined in real-time within the tissue. arvojournals.org While this method was demonstrated with a different model drug, the principle could potentially be adapted for other compounds that elicit a measurable biological response. arvojournals.org
Data from Research Methodologies
The following table summarizes key parameters from a representative analytical method used for the quantification of phenothiazines, which would be applicable for this compound research.
| Parameter | Value | Reference |
| Analytical Method | HPLC-MS/MS with SPME | mdpi.com |
| Biological Matrix | Human Whole Blood and Urine | mdpi.com |
| Extraction Fiber | Polyacrylate-coated | mdpi.com |
| Limit of Quantitation | 0.5 ng/mL | mdpi.com |
| Limit of Detection | 0.17 ng/mL | mdpi.com |
| Extraction Yield | > 90.1% | mdpi.com |
Analytical Methodologies for Research and Quantification of Thioproperazine D3 Difumarate
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures. For Thioproperazine-d3 Difumarate and its non-deuterated counterpart, several chromatographic methods are employed to isolate the compound from complex biological matrices prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenothiazines, including Thioproperazine (B1682326). Method development focuses on optimizing the separation of the target analyte from other drugs and endogenous components in the sample.
Reversed-phase HPLC is the most common approach. In this technique, a non-polar stationary phase is used with a polar mobile phase. A study detailing the analysis of twelve phenothiazines, including Thioproperazine, utilized a C18 reversed-phase column. researchgate.net Another method successfully separated seven phenothiazine (B1677639) derivatives using a SymmetryShield RP8 column. escholarship.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) to control pH and improve peak shape. researchgate.netmdpi.com Detection is often carried out using a UV detector, with a common wavelength for phenothiazines being 250 nm. researchgate.net The primary goal of HPLC method development is to achieve satisfactory selectivity, accuracy, and precision for clinical and forensic applications. researchgate.net
Table 1: Example of HPLC Method Parameters for Phenothiazine Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile-methanol-30 mM NaH₂PO₄ (pH 5.6) (300:200:500, v/v/v) | researchgate.net |
| Flow Rate | 0.9 mL/min | researchgate.net |
| Detection | UV at 250 nm | researchgate.net |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for substance identification and has been applied to the analysis of phenothiazines. escholarship.org GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound to be suitable for GC analysis, it must be thermally stable and volatile. The high temperatures used in the GC injection port and oven can sometimes cause thermal degradation of less stable molecules. wikipedia.org
In GC-MS analysis of drugs, a capillary column such as an HP-5MS is often used with helium as the carrier gas. pjps.pk The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. pjps.pk The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a "fingerprint" for identification. wikipedia.orgpjps.pk While effective, LC-based methods are often preferred for many antipsychotic drugs due to their lower volatility. ijsr.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems can operate at much higher pressures, resulting in faster analysis times and improved resolution and sensitivity. mdpi.com This enhanced performance is particularly advantageous in high-throughput environments like therapeutic drug monitoring and clinical research.
A typical UHPLC system is often coupled with tandem mass spectrometry (UHPLC-MS/MS). The chromatographic separation might be performed on a sub-2 µm particle column, such as an Acquity UPLC HSS-T3, using a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol. mdpi.com The increased efficiency of UHPLC allows for the rapid separation of the analyte of interest from matrix interferences before it enters the mass spectrometer. mdpi.com
Mass Spectrometry Applications for Research Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it indispensable for drug quantification and metabolite identification. When coupled with a chromatographic separation technique like LC or UHPLC, it becomes a powerful tool for bioanalysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (Research Samples)
LC-tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantification of drugs and their metabolites in biological samples such as blood, plasma, and urine. ijsr.netnih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as Thioproperazine-d3, is critical for achieving high accuracy and precision. bioanalysis-zone.comresearchgate.net An ideal internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar effects from the sample matrix and ionization process. bioanalysis-zone.com Because the SIL-IS can be distinguished from the analyte by the mass spectrometer, it can be used to correct for variations during sample preparation and analysis. bioanalysis-zone.comresearchgate.net
The analytical process typically involves sample preparation to remove proteins and other interferences. This can be achieved through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). pjps.pkijsr.net The sample extract is then injected into the LC-MS/MS system. The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte or IS) is selected and fragmented, and a specific product ion is then monitored for quantification. ijpras.com This process is highly selective and allows for the accurate measurement of analytes even at very low concentrations. ijpras.com
Table 2: Typical Workflow for LC-MS/MS Quantification
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Collection | Collection of biological matrix (e.g., blood, urine). | Obtain research sample. |
| 2. Sample Preparation | Addition of internal standard (Thioproperazine-d3); protein precipitation or SPE. | Remove interferences; correct for variability. |
| 3. Chromatographic Separation | Injection onto an HPLC or UHPLC system. | Isolate the analyte from other components. |
| 4. Mass Spectrometric Detection | Ionization (e.g., ESI) and detection using MS/MS in MRM mode. | Selective and sensitive quantification. |
| 5. Data Analysis | Calculation of analyte concentration based on the ratio of analyte peak area to internal standard peak area. | Determine the final concentration. |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
Understanding the metabolic fate of a drug is a crucial part of pharmaceutical research. High-Resolution Mass Spectrometry (HRMS) is a key technology for identifying drug metabolites. ijpras.comnih.gov Unlike the targeted approach of MRM used for quantification, HRMS acquires full-scan mass spectra with very high mass accuracy (typically within 5 ppm). nih.govnih.gov This allows for the determination of the elemental composition of the parent drug and its potential metabolites. nih.gov
In a typical metabolite identification workflow, a biological sample (from an in vitro incubation or an in vivo study) is analyzed by LC-HRMS. evotec.comdiva-portal.org Data mining software is then used to search the complex dataset for signals that are related to the administered drug. This can involve searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation) or using more advanced techniques like mass defect filtering. nih.gov Once potential metabolites are detected, HRMS/MS experiments are performed to generate fragmentation spectra. The accurate mass measurement of these fragments provides crucial information for elucidating the metabolite's chemical structure. evotec.com Instruments like Time-of-Flight (TOF) and Orbitrap are commonly used for these applications. nih.govevotec.com
Table 3: Applications of HRMS in Metabolite Research
| Application | Description | Instruments |
|---|---|---|
| Metabolite Profiling | Comparing metabolic profiles across species or test systems. | LC-QTOF, LC-Orbitrap |
| Structure Elucidation | Determining the chemical structure of unknown metabolites from accurate mass and fragmentation data. | LC-QTOF, LC-Orbitrap |
| Metabolite Safety Testing | Identifying and semi-quantifying human metabolites to assess toxicological coverage. | LC-QTOF, LC-Orbitrap |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving high-accuracy quantitative analysis of chemical substances. wikipedia.org It is considered a primary method of measurement by national metrology institutes for the production of certified reference materials. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the non-labeled analyte, Thioproperazine. wikipedia.orgosti.gov
The deuterated standard acts as an internal standard. wikipedia.org Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects during mass spectrometric analysis. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is distinguishable from the native analyte by the mass spectrometer. nih.gov
The quantification is based on measuring the altered isotope ratio of the mixture. wikipedia.org By precisely measuring the ratio of the non-labeled analyte to the labeled standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. osti.gov This method is particularly robust because the final quantification relies on an isotope ratio measurement, which is less susceptible to variations in sample recovery during extraction and purification steps. osti.govepa.gov
Key Steps in IDMS for Thioproperazine Quantification:
A known quantity of the this compound internal standard is added to the sample containing Thioproperazine.
The sample is homogenized to ensure complete mixing of the analyte and the standard. osti.gov
The mixture undergoes extraction and purification to isolate the compounds of interest from the sample matrix.
The purified extract is analyzed using a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS).
The mass spectrometer measures the distinct signals for both Thioproperazine and Thioproperazine-d3. In LC-MS/MS, specific selected reaction monitoring (SRM) transitions are often used for maximum sensitivity and selectivity. nih.gov
The ratio of the signals is used to calculate the exact concentration of Thioproperazine in the original sample.
Advanced Sample Preparation Techniques for Bioanalysis in Research
The accurate quantification of Thioproperazine using its deuterated analogue in biological matrices (bioanalysis) necessitates effective sample preparation. The goal is to extract the analyte and the internal standard from complex matrices like blood, plasma, or urine, remove interferences, and concentrate the sample before instrumental analysis. nih.gov
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. sepscience.com This method is valued for its simplicity, minimal solvent use, and ease of automation. sepscience.comchromatographyonline.com The process involves exposing the fiber to the sample, where analytes partition from the sample matrix onto the fiber coating. sepscience.com The fiber is then transferred to the injection port of a gas or liquid chromatograph, where the analytes are desorbed for analysis. chromatographyonline.comelementlabsolutions.com For a compound like Thioproperazine-d3, SPME could be used for direct immersion sampling from a liquid biological sample. sigmaaldrich.com
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized extraction technique known for its speed and efficiency. mdpi.comfrontiersin.org The method is based on creating a cloudy solution by rapidly injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.comfrontiersin.org This process forms fine droplets of the extraction solvent, creating a large surface area for rapid mass transfer of the analyte from the sample to the extraction phase. researchgate.net After extraction, the mixture is centrifuged, and the sedimented organic phase containing the analyte is collected for analysis. mdpi.com The selection of appropriate extraction and disperser solvents is critical for achieving high extraction efficiency. mdpi.com
Protein Precipitation and Liquid-Liquid Extraction
Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are classical and widely used techniques in bioanalysis. nih.goveuchembiojreviews.com
Protein Precipitation: This is often the first step when working with high-protein samples like plasma or serum. nih.gov It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, to the sample. euchembiojreviews.comslideshare.net This denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the analyte and internal standard in the supernatant. euchembiojreviews.com While fast and inexpensive, it may result in less clean extracts compared to other methods. euchembiojreviews.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govactapharmsci.com After adding the extraction solvent to the sample and vortexing to facilitate analyte transfer, the layers are separated by centrifugation. The organic layer containing the analyte is then collected, evaporated, and reconstituted in a suitable solvent for analysis. LLE generally produces cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents. actapharmsci.com
Table 1: Comparison of Sample Preparation Techniques
| Feature | Solid-Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLME) | Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE) |
|---|---|---|---|
| Principle | Analyte partitioning to a coated fiber. sepscience.com | Micro-volume solvent extraction in a dispersed system. frontiersin.org | PPT: Protein removal by denaturation. euchembiojreviews.com LLE: Analyte partitioning between immiscible liquids. nih.gov |
| Solvent Use | Minimal to none. sepscience.com | Low. mdpi.com | High (especially for LLE). actapharmsci.com |
| Speed | Moderate to Fast. | Very Fast. mdpi.com | Fast (PPT) to Moderate (LLE). euchembiojreviews.comactapharmsci.com |
| Automation | Easily automated. sepscience.com | Possible but less common. | Possible with 96-well plates. euchembiojreviews.com |
| Extract Cleanliness | Good to Excellent. | Good. | Fair (PPT) to Good (LLE). euchembiojreviews.com |
| Key Advantage | Simplicity, reusability of fiber. | High enrichment factor, speed. | PPT: Simplicity. LLE: Effective cleanup. actapharmsci.com |
Spectroscopic Characterization for Research Purity and Structure
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of reference standards like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. wikipedia.org It works by exploiting the magnetic properties of atomic nuclei, providing detailed information about the number and types of atoms, their connectivity, and their chemical environment. spectroscopyonline.comebsco.com For this compound, several types of NMR experiments are informative.
¹H NMR (Proton NMR): This provides information on the hydrogen atoms in the molecule. The spectrum would confirm the structure of the phenothiazine core, the propylpiperazine side chain, and the fumarate (B1241708) counter-ions. The integration of the signals can be used to verify the ratio of the main compound to the counter-ions.
²H NMR (Deuterium NMR): This is specifically used to confirm the position and incorporation of the deuterium label. For Thioproperazine-d3, a strong signal in the ²H NMR spectrum corresponding to the N-methyl group on the piperazine (B1678402) ring would confirm that the isotopic label is in the correct position. The absence of a signal at the corresponding chemical shift in the ¹H NMR spectrum would further verify the successful deuteration.
The combination of these NMR techniques provides an unambiguous structural confirmation and a high degree of confidence in the identity and isotopic purity of this compound. evitachem.commdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and structure. For this compound, the IR spectrum is complex, showing characteristic absorption bands corresponding to its core phenothiazine structure, the sulfonamide group, the piperazine moiety, and the fumarate counter-ions. The deuteration at the N-methyl group introduces specific vibrational modes that are distinct from the non-deuterated analog.
The analysis of the phenothiazine ring system reveals several characteristic bands. Vibrational studies of phenothiazine and its derivatives have identified key absorptions, including symmetric C-S-C stretching, C-N-C stretching, and ring breathing modes. researchgate.net The substitution pattern on the benzene (B151609) rings also influences the spectrum, with bands in the 850-810 cm⁻¹ region often being indicative of the 1,2,4-trisubstituted pattern found in Thioproperazine. cdnsciencepub.com
A crucial aspect of the IR analysis for this specific compound is the identification of bands related to the deuterium-labeled methyl group. The carbon-deuterium (C-D) bond has a different vibrational frequency compared to a carbon-hydrogen (C-H) bond due to the increased mass of deuterium. This isotopic substitution results in C-D stretching and bending vibrations appearing at lower wavenumbers (cm⁻¹) than their C-H counterparts, providing a clear marker for successful deuteration. While a specific, published spectrum for this compound is not widely available, the expected characteristic absorption bands can be inferred from data on phenothiazines and knowledge of isotopic effects. researchgate.netcdnsciencepub.comclockss.orgrasayanjournal.co.inlgcstandards.com
Table 1: Characteristic and Expected IR Absorption Bands for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretching (secondary amine in salt form) | ~3450 | May be broad due to hydrogen bonding. cdnsciencepub.com |
| Aromatic C-H Stretching | 3100-3000 | Characteristic of the phenothiazine rings. |
| Aliphatic C-H Stretching | 2950-2850 | From the propyl chain and piperazine ring. |
| C-D Stretching | ~2200-2100 | Key indicator of the deuterated methyl (-CD₃) group. |
| C=O Stretching (Fumarate) | ~1700 | From the carboxylic acid groups of the difumarate salt. |
| Aromatic C=C Ring Breathing | 1595-1570, 1475-1445 | In-phase and out-of-phase vibrations of the phenothiazine rings. researchgate.net |
| Asymmetric SO₂ Stretching (Sulfonamide) | ~1330 | |
| Symmetric SO₂ Stretching (Sulfonamide) | ~1160 | |
| C-N-C Stretching (Phenothiazine Ring) | ~1240 | |
| C-S-C Stretching (Phenothiazine Ring) | ~1080 | researchgate.net |
This table is generated based on typical values for the respective functional groups and data from related phenothiazine compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible regions. The phenothiazine ring system in this compound is an excellent chromophore, making UV-Vis spectroscopy a simple, rapid, and effective method for its quantification in various solutions. nuph.edu.ua
The UV spectra of phenothiazine derivatives are characterized by an intense, high-energy absorption band typically observed between 250 nm and 265 nm, and a second, less intense band at a longer wavelength, usually around 300 nm to 320 nm. cdnsciencepub.comnuph.edu.ua The NIST (National Institute of Standards and Technology) database shows the parent compound, Thioproperazine, exhibiting absorption maxima in these regions. nist.gov The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used.
For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A typical quantitative method involves:
Preparation of a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol, methanol/water). scholarsresearchlibrary.com
Measurement of the absorbance of each standard solution at the predetermined λmax.
Construction of a calibration curve by plotting absorbance versus concentration.
Measurement of the absorbance of the unknown sample and determination of its concentration using the calibration curve.
The deuterium labeling on the methyl group is not expected to significantly alter the UV-Vis absorption spectrum. zeochem.com The electronic transitions responsible for UV absorption are associated with the π-electron system of the phenothiazine chromophore and are largely unaffected by the isotopic substitution on a peripheral alkyl chain. Therefore, the quantification methods established for Thioproperazine are directly applicable to its deuterated analog. Research on related phenothiazines like Trifluoperazine (B1681574) and Levomepromazine demonstrates the successful application of UV-Vis spectroscopy for quantification, with linear relationships between concentration and absorbance established over specific ranges. scholarsresearchlibrary.comuniv.kiev.ua
Table 2: Typical Parameters for UV-Vis Spectroscopic Quantification of Phenothiazine Derivatives
| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Trifluoperazine | Methanol:Water (1:1) | 220 | 2 - 12 | scholarsresearchlibrary.com |
| Perphenazine (as sulfoxide) | 0.4 mol L⁻¹ HCl | 342 | 1 - 40 | nuph.edu.ua |
| Levomepromazine | Not specified | 254 or 302 | 3 - 150 (as sulfoxide) | univ.kiev.ua |
This table presents data from related compounds to illustrate the principles of the analytical methodology.
Advanced Research Applications and Theoretical Studies of Thioproperazine D3 Difumarate
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In the field of bioanalysis, particularly within pharmacokinetic and metabolic studies, the accurate quantification of analytes in complex biological matrices like plasma or cerebrospinal fluid is paramount. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for this purpose due to its high sensitivity and specificity. nih.govlcms.cz The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable LC-MS/MS assays, as recommended by regulatory bodies like the FDA. bioanalysis-zone.comfda.gov An IS is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. fda.gov Its purpose is to correct for variability that can occur during sample extraction, handling, and the analytical measurement process itself. fda.gov
Thioproperazine-d3 Difumarate is ideally suited for use as an internal standard for the quantification of non-labeled Thioproperazine (B1682326). Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the "gold standard" for internal standards in mass spectrometry. mdpi.com They co-elute chromatographically with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, yet are distinguishable by their mass-to-charge ratio (m/z). mdpi.comnih.gov This ensures that any sample-to-sample variation, such as ion suppression or enhancement caused by the biological matrix, affects both the analyte and the IS proportionally, leading to a highly accurate and precise measurement of the analyte's concentration. bioanalysis-zone.com The use of deuterated standards like cocaine-d3, linezolid-d3, and various benzodiazepine-d5 analogs is a well-established practice in toxicology and clinical chemistry for this reason. nih.govlcms.czlipscomb.edu
| Characteristic | Rationale for Importance in LC-MS/MS Bioanalysis |
| Structural Similarity | Ensures similar extraction recovery and chromatographic retention time to the analyte. fda.gov |
| Mass Difference | Must be distinguishable from the analyte by the mass spectrometer. Deuterium (B1214612) labeling (e.g., -d3) provides a clear mass shift. nih.govlipscomb.edu |
| Co-elution | The IS and analyte should elute at the same time to experience the same matrix effects during ionization. mdpi.com |
| No Isotopic Interference | The isotopic purity must be high to prevent contribution to the analyte's signal. |
| Stability | Must be stable throughout the sample preparation, storage, and analytical process. |
Application as a Pharmacological Probe in Receptor Occupancy Studies (Preclinical Imaging)
Understanding the relationship between the dose of a drug and the extent to which it binds to its target receptor in the brain is crucial for drug development. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in-vivo quantification of receptor occupancy. frontiersin.orgismrm.org In these studies, a radiolabeled ligand (a molecule that binds to a specific receptor) is administered, and PET imaging measures its concentration in different brain regions. frontiersin.org
Thioproperazine is a potent antagonist of D2-like dopamine (B1211576) receptors (D2, D3, and D4). drugbank.comebi.ac.uk To study the binding of new, unlabeled antipsychotic drug candidates to these receptors, a radiolabeled version of a compound like Thioproperazine could be used as a pharmacological probe or tracer. A typical study involves a baseline PET scan with the radiotracer to measure the total available receptors. Following administration of the unlabeled drug being tested, a second PET scan is performed. The displacement of the radiotracer by the test drug allows researchers to calculate the percentage of receptors occupied by the therapeutic candidate at a given dose and plasma concentration. nih.govnih.gov This approach has been extensively used to establish the "therapeutic window" for many antipsychotics, where optimal clinical efficacy is achieved with minimal side effects, typically corresponding to a D2/D3 receptor occupancy of 65-80%. frontiersin.orgnih.gov While studies have detailed the occupancy of drugs like aripiprazole (B633) and olanzapine, the principles apply directly to how a radiolabeled Thioproperazine analog would function as a probe in preclinical imaging to assess novel compounds targeting the dopaminergic system. ismrm.orgnih.govresearchgate.net
| Drug Class | Target Receptor(s) | Typical Occupancy for Efficacy | Key Finding from Imaging Studies |
| Typical Antipsychotics | D2/D3 Dopamine | 65-80% | High occupancy (>80%) is strongly correlated with an increased risk of extrapyramidal side effects. frontiersin.org |
| Atypical Antipsychotics | D2/D3 Dopamine, 5-HT2A Serotonin (B10506), etc. | 60-80% (D2/D3) | Occupancy levels can be predicted from plasma concentrations, aiding in personalized dosing. nih.gov |
| Dopamine Partial Agonists | D2/D3 Dopamine | >80% | Can achieve very high occupancy levels without the same risk of side effects as full antagonists. frontiersin.org |
Radioligand Synthesis and Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental in-vitro technique used in pharmacology to characterize the interaction between a drug and its receptor target. sygnaturediscovery.comoncodesign-services.com These assays are essential for determining the affinity of a compound for a receptor, which is a critical parameter in drug discovery. sygnaturediscovery.com The process typically involves incubating a source of receptors (e.g., cell membranes expressing the target receptor) with a radiolabeled ligand. merckmillipore.com
For this purpose, Thioproperazine-d3 would first need to be chemically modified to incorporate a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), to create a radioligand. This new radiolabeled molecule could then be used in various binding assay formats. In a saturation binding assay , increasing concentrations of the radioligand are added to the receptor preparation to determine its affinity (dissociation constant, Kd) and the total number of binding sites (Bmax). sygnaturediscovery.com More commonly, it would be used in a competitive binding assay . merckmillipore.com In this format, a fixed concentration of the radioligand is incubated with the receptors in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), researchers can calculate its inhibitory constant (Ki), a measure of its binding affinity. sygnaturediscovery.com These assays are crucial for screening compound libraries and for detailed characterization of lead compounds targeting dopamine receptors. nih.govupenn.edu
| Unlabeled Competitor Compound | IC50 (nM) | Calculated Affinity (Ki) (nM) |
| Thioproperazine | 1.5 | 0.8 |
| Compound X (Novel Analog) | 25.0 | 13.5 |
| Compound Y (Novel Analog) | 0.8 | 0.43 |
| Dopamine (Endogenous Ligand) | 150.0 | 81.1 |
| This table represents hypothetical data from a competitive binding assay using a radiolabeled Thioproperazine analog against the D2 receptor. |
Structure-Activity Relationship (SAR) Studies of Thioproperazine Analogs
Structure-activity relationship (SAR) is a core concept in medicinal chemistry that involves understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com By systematically modifying the structure of a lead compound, chemists can identify which parts of the molecule are essential for its function (the pharmacophore) and which can be altered to improve properties like potency, selectivity, or metabolic stability. oncodesign-services.com
Thioproperazine belongs to the phenothiazine (B1677639) class of compounds, which are characterized by a tricyclic core structure. nih.govresearchgate.net SAR studies on phenothiazines and other dopamine receptor antagonists have provided a roadmap for the rational design of new molecules. jetir.orgnih.govfrontiersin.org For example, research has shown that modifications to the alkyl side chain connecting the phenothiazine ring to the terminal piperazine (B1678402) group can influence potency and selectivity. Altering the substituents on the phenothiazine rings can also dramatically change the pharmacological profile. The goal of such rational design is often to create analogs with improved properties, such as higher selectivity for the D3 receptor over the D2 receptor, which is thought to be a promising strategy for treating certain neurological disorders with fewer side effects. mdpi.comfrontiersin.org The deuteration in Thioproperazine-d3 itself is a subtle modification, primarily used for analytical purposes, but it exemplifies the principle of targeted structural alteration.
Through extensive SAR studies, the key pharmacophoric features of phenothiazine-type dopamine antagonists have been well-defined. rxlist.comdrugbank.comjetir.org These features are the essential structural components required for effective binding to the dopamine receptor. For Thioproperazine and its analogs, these include:
The Tricyclic Phenothiazine System: This rigid, planar-like ring system is crucial for anchoring the molecule in the receptor's binding pocket. researchgate.net
The Propyl Linker: A three-carbon chain is generally found to be the optimal length to position the terminal nitrogen atom for proper interaction with the receptor.
The Basic Nitrogen Atom: The terminal nitrogen atom in the piperazine ring is protonated at physiological pH, allowing it to form a critical ionic bond with a conserved aspartate residue (Asp110) in the binding site of D2-like receptors. nih.govupenn.edu
The Sulfonamide Group at Position 2: The electron-withdrawing substituent at the C2 position of the phenothiazine ring is known to enhance antipsychotic potency. drugbank.com
| Pharmacophoric Feature | Structural Element in Thioproperazine | Role in Receptor Binding |
| Aromatic Core | Phenothiazine tricyclic system | Provides the structural scaffold and engages in hydrophobic/van der Waals interactions with the receptor. |
| Linker Chain | Propyl chain (-CH₂-CH₂-CH₂-) | Provides the correct distance and orientation between the aromatic core and the basic nitrogen. |
| Basic Amine | Piperazine ring nitrogen | Forms a key ionic interaction with a conserved aspartate residue in the dopamine receptor. nih.govupenn.edu |
| Electron-Withdrawing Group | Sulfonamide group (-SO₂N(CH₃)₂) | Enhances the potency of receptor antagonism. |
Rational Design of Novel Research Compounds
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful theoretical tools that use computers to simulate and predict the behavior of molecules. upc.eduanu.edu.aukallipos.gr These methods are integral to modern drug discovery, providing insights that are often difficult to obtain through experimental means alone. tarosdiscovery.com In the context of this compound and its analogs, computational approaches can be used to rationalize experimental findings and guide the design of new compounds.
Techniques such as molecular docking can predict how a ligand like Thioproperazine fits into the three-dimensional structure of a dopamine receptor. mdpi.com These simulations can reveal the specific amino acid residues involved in the binding interaction, helping to explain the SAR data. For instance, docking can visualize the ionic bond between the piperazine nitrogen and the key aspartate residue and other hydrophobic or hydrogen-bonding interactions. nih.govupenn.edu
Furthermore, molecular dynamics (MD) simulations can model the movement of the receptor and ligand over time, providing a more dynamic and realistic picture of the binding event. anu.edu.au This can help assess the stability of the predicted binding pose. Methods like free energy perturbation (FEP) or molecular mechanics generalized Born surface area (MM/GBSA) can be used to calculate the binding free energy, offering a theoretical estimation of the ligand's binding affinity. mdpi.com These computational studies complement experimental SAR by providing a structural and energetic basis for the observed biological activity, thereby accelerating the cycle of drug design, synthesis, and testing. tarosdiscovery.com
| Computational Method | Application in Drug Design | Information Gained |
| Homology Modeling | Building a 3D model of a target protein when no experimental structure exists. | A structural template for docking and further modeling. |
| Molecular Docking | Predicting the preferred binding pose of a ligand within a receptor's active site. mdpi.com | Identification of key interactions (ionic, hydrogen bonds, hydrophobic). |
| Molecular Dynamics (MD) | Simulating the motion of atoms in the ligand-receptor complex over time. anu.edu.au | Assessment of binding pose stability and conformational changes. |
| Free Energy Calculations (e.g., MM/GBSA) | Estimating the binding affinity of a ligand for its target. mdpi.com | Quantitative prediction of binding strength to rank potential compounds. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. tarosdiscovery.com | A template for virtual screening to find new, structurally diverse hits. |
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor, typically a protein. nih.govopenaccessjournals.com This method is instrumental in drug design, providing insights into binding affinity and interaction. nih.govchemrevlett.com In the context of this compound, docking simulations are primarily focused on its interaction with dopamine D2 receptors, a key target for antipsychotic drugs. researchopenworld.comdrugbank.com
These simulations help to:
Predict the binding pose of this compound within the dopamine D2 receptor's binding pocket.
Identify key amino acid residues that interact with the ligand.
Estimate the binding affinity, which correlates with the drug's potency.
The data generated from these simulations are crucial for understanding the structure-activity relationship and for the rational design of new, more effective antipsychotic agents. nih.gov
Table 1: Key Parameters in Ligand-Receptor Docking of this compound
| Parameter | Description | Relevance to this compound |
| Scoring Function | An algorithm that estimates the binding affinity between the ligand and the receptor. nih.gov | Predicts the stability of the this compound-D2 receptor complex. |
| Search Algorithm | Explores the conformational space of the ligand within the receptor's binding site to find the optimal binding pose. openaccessjournals.com | Determines the most likely three-dimensional arrangement of this compound when bound to the D2 receptor. |
| Binding Site | The specific region on the receptor where the ligand binds. nih.gov | For this compound, this is the active site of the dopamine D2 receptor. |
Molecular Dynamics Simulations to Explore Binding Conformations
While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.commdpi.com This approach is essential for understanding the flexibility of both the ligand and the receptor and how their conformations change upon binding. nih.govnih.gov
For this compound, MD simulations are used to:
Investigate the stability of the binding pose predicted by docking simulations. nih.gov
Explore different binding conformations and the energy landscape of the binding process. nih.gov
Identify transient binding pockets that may not be apparent in static crystal structures. nih.gov
Simulate the process of the ligand binding to and unbinding from the receptor. dovepress.com
These simulations provide a more realistic representation of the biological environment and can reveal crucial details about the mechanism of action of this compound. mdpi.com
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) methods provide a highly accurate way to study the electronic structure and reactivity of molecules. uzh.ch These calculations are based on the principles of quantum mechanics and can elucidate properties that are not accessible through classical molecular mechanics methods. mdpi.com
In the study of this compound, QM calculations are employed to:
Determine the distribution of electrons within the molecule, which influences its interactions with the receptor. mdpi.com
Calculate properties such as ionization potential and electron affinity, which are related to the molecule's reactivity. researchopenworld.com
Analyze the strength and nature of chemical bonds, including the carbon-deuterium bond, which is stronger than the corresponding carbon-hydrogen bond. unibestpharm.com
A study on phenothiazine derivatives, including thioproperazine, utilized quantum chemical calculations to analyze their electronic structure and physicochemical properties. univ-biskra.dz These calculations help in understanding the electron-donating and accepting capabilities of these molecules, which are crucial for their interaction with biological targets. researchopenworld.com
Table 2: Quantum Mechanical Properties of Phenothiazine Derivatives
| Property | Description | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). univ-biskra.dz | Indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. researchopenworld.com |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. researchopenworld.com | Relates to the molecule's ability to accept electrons in chemical reactions. |
| Ionization Potential | The energy required to remove an electron from a gaseous atom or molecule. researchopenworld.com | Indicates the molecule's propensity to donate electrons. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. univ-biskra.dz | Influences the molecule's solubility and its ability to interact with polar environments like the receptor binding site. |
Role in In Vitro Drug Discovery and Screening Platforms
The unique properties of deuterated compounds like this compound make them valuable tools in in vitro drug discovery and screening platforms. nih.govukisotope.com These platforms are designed to rapidly test large numbers of compounds to identify potential drug candidates. alacrita.comucb.com
The inclusion of this compound in these platforms serves several purposes:
Metabolic Stability Assessment: By comparing the metabolic fate of this compound to its non-deuterated counterpart, researchers can assess the impact of deuteration on metabolic pathways. unibestpharm.comselvita.comscienceopen.com The stronger carbon-deuterium bond can slow down metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile. ukisotope.com
Target Engagement Studies: Labeled compounds are essential for assays that measure how well a drug binds to its target. The altered mass of this compound can be detected in mass spectrometry-based assays.
Mechanism of Action Elucidation: Studying how the subtle changes introduced by deuteration affect the biological activity of thioproperazine can provide deeper insights into its mechanism of action. nih.gov
Future Directions and Emerging Research Areas
Elucidation of Novel or Unexplored Molecular Mechanisms
The primary rationale for deuteration in drug research is the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. core.ac.uk This property of Thioproperazine-d3 Difumarate can be leveraged to explore previously obscured molecular mechanisms.
Detailed Research Findings:
The metabolism of phenothiazines like Thioproperazine (B1682326) is complex, often involving multiple pathways mediated by cytochrome P450 (CYP) enzymes. scbt.com Deuteration at a primary site of metabolism can lead to "metabolic switching," where alternative metabolic pathways become more prominent. hxchem.netmedchemexpress.com By comparing the metabolite profiles of Thioproperazine and this compound, researchers can:
Identify secondary or minor metabolic pathways: The slowing of the primary metabolic route can lead to the accumulation of metabolites from previously minor pathways, allowing for their identification and characterization.
Investigate the role of specific metabolites: By altering the metabolic landscape, the functional consequences of specific metabolites can be more clearly delineated. This could reveal whether certain metabolites contribute to the therapeutic effects or adverse reactions of the parent drug.
Explore receptor interaction dynamics: The altered pharmacokinetics of this compound could lead to different patterns of receptor occupancy and signaling over time. evitachem.com This provides a unique opportunity to study the temporal dynamics of dopamine (B1211576) and serotonin (B10506) receptor blockade, which are central to the action of Thioproperazine. nih.govpharmaffiliates.com
| Research Approach | Potential Insights from this compound |
| Comparative Metabolomics | Identification of novel or previously minor metabolites. |
| Pharmacodynamic Studies | Correlation of altered metabolite profiles with specific physiological or behavioral outcomes. |
| Receptor Binding Assays | Analysis of how altered metabolism affects the duration and intensity of receptor blockade. |
Development of Next-Generation Deuterated Phenothiazine (B1677639) Analogs for Research Probes
The development of novel molecular probes is crucial for advancing our understanding of biological systems. Deuterated compounds, including phenothiazine analogs, are being explored for their utility as research probes in various analytical and imaging techniques. nih.goveuropa.eu
Detailed Research Findings:
The unique properties of the carbon-deuterium bond can be harnessed to create sophisticated research tools. Building on the foundation of this compound, next-generation deuterated phenothiazine analogs could be designed for:
Enhanced Specificity and Selectivity: Strategic deuteration can fine-tune the binding affinity and selectivity of a molecule for its target receptors. brieflands.com This could lead to the development of probes that can more accurately dissect the roles of different dopamine and serotonin receptor subtypes.
Fluorescent Probes: The phenothiazine scaffold itself has been used to develop fluorescent probes for detecting various analytes. nih.gov Incorporating deuterium (B1214612) could potentially modify the photophysical properties of these probes, leading to improved brightness, photostability, or altered emission spectra, thereby enhancing their utility in cellular imaging.
Probes for Studying Drug-Metabolizing Enzymes: Deuterated phenothiazines can serve as valuable tools for studying the activity and inhibition of CYP enzymes. The predictable alteration in metabolism allows for precise investigation of enzyme kinetics and the impact of other drugs on phenothiazine metabolism.
| Probe Type | Potential Application of Deuterated Phenothiazine Analogs |
| Receptor-Specific Probes | Differentiating between closely related receptor subtypes in complex biological matrices. |
| Fluorescent Imaging Probes | High-resolution imaging of cellular processes and receptor trafficking. |
| Metabolic Probes | Investigating drug-drug interactions and individual variations in drug metabolism. |
Application in Advanced Preclinical Imaging Techniques (e.g., Micro-PET/SPECT in Animal Models for Research)
Preclinical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for visualizing and quantifying biological processes in living animals. mdpi.com While there is no direct evidence of this compound being used in such studies, the development of radiolabeled phenothiazine analogs for PET imaging is an active area of research. researchgate.netnih.gov
Detailed Research Findings:
For this compound to be used in PET or SPECT, it would need to be radiolabeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting isotope, respectively. The deuteration in the existing molecule could offer advantages in the development of such imaging agents:
Improved Metabolic Stability of Radiotracers: A significant challenge in PET imaging is the rapid metabolism of radiotracers, which can lead to complex data analysis due to the presence of radiometabolites. Deuteration can slow this metabolism, resulting in a cleaner signal from the parent radiotracer in the target tissue. mdpi.com
Enhanced Brain Penetration and Retention: The physicochemical properties of a molecule, which can be subtly altered by deuteration, can influence its ability to cross the blood-brain barrier and its retention in the brain. dokumen.pub Optimizing these properties is critical for developing effective neuroimaging agents.
Probing Neurotransmitter Systems: A radiolabeled version of this compound could be used to non-invasively study the distribution and density of dopamine and serotonin receptors in animal models of neurological and psychiatric disorders. This could provide valuable insights into disease progression and the effects of therapeutic interventions.
| Imaging Modality | Potential Role of Deuterated Phenothiazine Radiotracers |
| Micro-PET | Quantitative imaging of dopamine and serotonin receptor occupancy in the brain. |
| Micro-SPECT | Assessment of changes in receptor density in response to disease or treatment. |
Integration with Systems Biology and Omics Approaches in Mechanistic Research
Systems biology integrates data from various "omics" platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to create a holistic understanding of complex biological systems. researchgate.netnih.gov The use of a tool like this compound can provide a unique perturbation to the system, generating valuable data for these integrative analyses.
Detailed Research Findings:
By treating cells or animal models with both Thioproperazine and its deuterated analog, researchers can generate comparative multi-omics datasets. This approach can help to:
Uncover Novel Drug Targets and Biomarkers: The differential effects of the two compounds on gene expression, protein levels, and metabolite concentrations can point towards novel targets involved in the therapeutic action or side effects of phenothiazines. jmedchem.com
Construct and Refine Biological Network Models: The data generated can be used to build and validate computational models of the signaling pathways affected by Thioproperazine. dokumen.pub This can lead to a more comprehensive understanding of the drug's mechanism of action.
Personalized Medicine Research: By understanding how genetic variations (genomics) influence the metabolic differences between the deuterated and non-deuterated drug (metabolomics) and the subsequent cellular responses (transcriptomics, proteomics), researchers can move towards predicting patient-specific responses to phenothiazine treatment.
| Omics Platform | Research Application with this compound |
| Transcriptomics | Identify genes whose expression is altered by metabolic switching. |
| Proteomics | Analyze changes in protein networks in response to altered drug metabolism. |
| Metabolomics | Directly measure the impact of deuteration on the drug's metabolic fate. |
Predictive Modeling for Research Outcomes and Translatability to Advanced Preclinical Models
Predictive modeling, including quantitative structure-activity relationship (QSAR) studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, is increasingly used in drug discovery and development to forecast the properties and effects of new chemical entities. nih.govnih.govnih.gov
Detailed Research Findings:
This compound can serve as a valuable tool in the development and validation of predictive models for phenothiazines:
Refining QSAR Models: The subtle structural difference between Thioproperazine and its deuterated analog, coupled with potentially significant differences in metabolic stability, provides a precise data point for refining QSAR models that predict metabolic fate. nih.gov
Improving PK/PD Models: By providing data on how a specific structural modification (deuteration) affects the pharmacokinetic profile, this compound can help to build more accurate PK/PD models that can better predict the time course of drug action and receptor engagement in vivo.
Assessing Translatability: Comparing the effects of Thioproperazine and this compound across different preclinical models (e.g., from cell-based assays to rodent models to non-human primates) can help to assess the translatability of research findings and improve the prediction of human outcomes.
| Modeling Approach | Contribution of this compound Data |
| QSAR | Enhancing the predictability of metabolic stability based on chemical structure. |
| PK/PD Modeling | Improving the simulation of drug concentration-effect relationships over time. |
| Interspecies Scaling | Providing data to refine models that predict human pharmacokinetics from preclinical data. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the purity and stability of Thioproperazine-d3 Difumarate in experimental formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for purity analysis. For example, a gradient elution protocol with a C18 column (3.9 mm × 30 cm, 10 µm particle size) and mobile phases of acetonitrile-phosphate buffer (pH 3.0) can resolve related substances. Quantitation limits should adhere to ICH guidelines, with peak area normalization for impurity profiling . Stability studies require accelerated testing at 40°C/75% relative humidity, with sampling intervals at 0, 3, 6, and 9 months to assess degradation products .
Q. How should researchers optimize solubility and pH conditions for this compound in in vitro assays?
- Methodological Answer : Solubility profiling in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) is critical. For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Adjust pH to 3.0–4.5 using citrate or phosphate buffers to match physiological conditions and prevent precipitation, as demonstrated in studies of structurally similar difumarate salts .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) confirms deuteration at specific positions. Mass spectrometry (MS) with electrospray ionization (ESI) identifies the molecular ion peak ([M+H]⁺) and fragments. Fourier-transform infrared (FTIR) spectroscopy validates functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹ for difumarate counterions) .
Advanced Research Questions
Q. How can researchers design dose-response studies to evaluate this compound’s mitochondrial effects in metabolic disease models?
- Methodological Answer : In in vivo models (e.g., high-fat diet/streptozotocin-induced diabetes), administer this compound orally at 10–50 mg/kg/day for 4–8 weeks. Assess mitochondrial function via respirometry (O₂ consumption rates in isolated liver mitochondria) and ROS production using fluorogenic probes (e.g., MitoSOX Red). Normalize data to citrate synthase activity and use two-tailed Student’s t-tests for statistical significance (α = 0.05) .
Q. What strategies resolve contradictions in receptor binding data for this compound across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Validate binding affinity (Ki) using orthogonal methods:
- Radioligand displacement assays (³H-labeled ligands, 96-well filtration plates).
- Surface plasmon resonance (SPR) for real-time kinetics (association/dissociation rates).
- Computational docking (AutoDock Vina) to model deuterium’s steric effects on binding pockets. Replicate experiments ≥3 times and report mean ± SEM .
Q. How should pharmacokinetic (PK) studies be structured to account for deuterium isotope effects in this compound?
- Methodological Answer : Deuterium substitution can alter metabolic clearance via the "isotope effect." Conduct parallel PK studies in Sprague-Dawley rats (n = 6/group) comparing this compound with its non-deuterated analog. Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL). Calculate AUC0–24h, Cmax, and t½ using non-compartmental analysis (Phoenix WinNonlin). Compare metabolic pathways via liver microsomal incubations with CYP450 inhibitors .
Methodological Notes
- Statistical Reporting : Always specify whether data are presented as mean ± SEM (for sample sizes <10) or mean ± SD (n ≥ 10). Use GraphPad Prism for ANOVA with Tukey’s post hoc test .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
